REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][NH:6][C:5](=O)[CH:4]=1.O=P(Cl)(Cl)[Cl:12]>>[Cl:12][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
0.805 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(NC=C1)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
Excess POCl3 was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the resultant viscous oil was cooled in ice
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (×3)
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
DISTILLATION
|
Details
|
This material was partially purified by vacuum distillation in a Kugelrohr apparatus (100° C., 0.07 mm Hg)
|
Type
|
DISTILLATION
|
Details
|
The distillate was triturated with petroleum ether
|
Type
|
FILTRATION
|
Details
|
a white precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
final purification by flash chromatography on silica gel using 30% EtOAc/hexanes as the eluant
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.586 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |